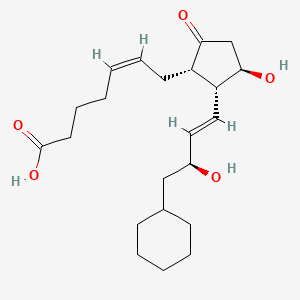
8-iso-16-cyclohexyl-tetranor Prostaglandin E2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of 8-iso PGE2 . It is the epimer at C8 of PGE2 .
Molecular Structure Analysis
The molecular structure of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is not explicitly provided in the available resources. It is known to be an epimer at C8 of PGE2 .Wissenschaftliche Forschungsanwendungen
Prostaglandin E2 in Inflammation and Disease : Prostaglandin E2 is produced in response to inflammation, often associated with human diseases. The quantification of its urinary metabolites depends on the chemical synthesis of isotopically labeled standards for accurate metabolite quantification, highlighting its role in disease diagnostics and research (Kimbrough et al., 2020).
Hemodynamic Effects in Cardiovascular Research : Isoprostanes, including 8-iso-prostaglandin E2, are formed from arachidonic acid and have significant hemodynamic effects. For instance, in isolated guinea pig hearts, these compounds induce concentration-dependent decreases in coronary flow and are potent vasoconstrictors. This research is crucial for understanding cardiovascular diseases and potential treatments (Möbert et al., 1997).
Vascular Tone Modulation : Studies on rat pulmonary arteries suggest that 8-iso prostaglandin E2 and F2α modulate vascular tone by direct action on thromboxane receptors to cause contraction, and possibly through distinct receptors leading to the release of nitric oxide for dilation. This dual role is significant in understanding vascular physiology and pathophysiology (Jourdan et al., 1997).
Neurochemical Research : Isoprostanes affect sympathetic neurotransmission in the human iris-ciliary body, demonstrating both excitatory and inhibitory effects. This is important for understanding eye diseases and the role of neurotransmitters in ocular function (Awe et al., 2000).
Brain Injury and Blood Flow Reduction : Isoprostanes, including 8-iso-prostaglandin E2, are identified as potent constrictors of cerebral arterioles. Their role is crucial in understanding the reduction of cerebral blood flow post-brain injury and subsequent oxygen radical production (Hoffman et al., 1997).
In Vivo Formation and Biological Activity : The formation and potent biological activity of 8-iso-prostaglandin E2, as evidenced by its presence in vivo, are crucial for understanding its physiological and pathophysiological roles (Morrow et al., 1998).
Human Reproductive System : 8-iso-prostaglandin E2 demonstrates vasoconstrictor action on the human umbilical vein, providing insights into its role in the fetal circulation system and potential implications for pregnancy-related conditions (Daray et al., 2004).
Inflammatory Mediators in Nociception : Isoprostanes, such as 8-iso prostaglandin E2, are identified as inflammatory mediators that augment nociception, relevant to pain management and understanding inflammatory pain mechanisms (Evans et al., 2000).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,6,12-13,16-19,21,23,25H,2-5,7-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18+,19-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYOVLOAXIHCDB-SSPFYIBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@H]2C/C=C\CCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

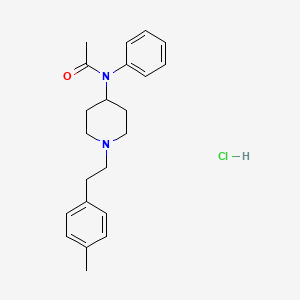
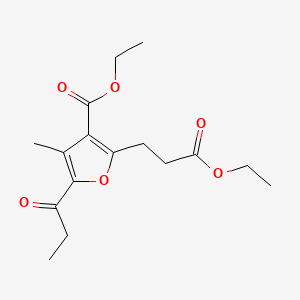
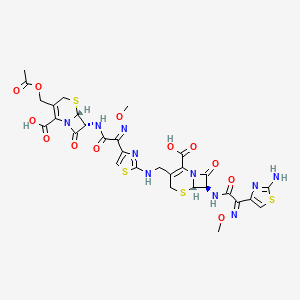
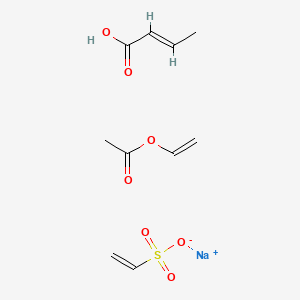
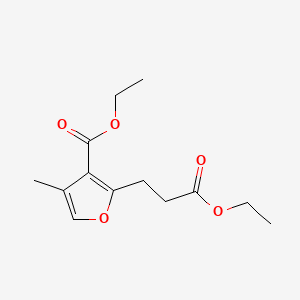
![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)
![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)
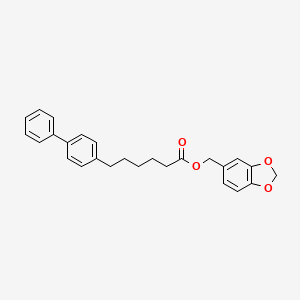
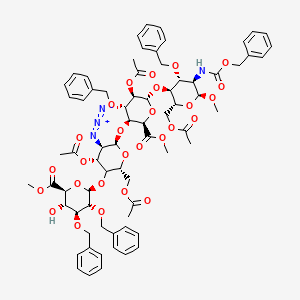
![Benzo[1,2-c:6,5-c']bis[1,2]oxazole](/img/structure/B570655.png)
![(1'R,2'R,3'Ar,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide](/img/structure/B570658.png)

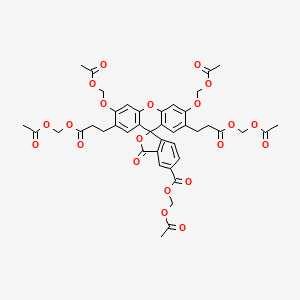
![Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate](/img/structure/B570661.png)